1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one
Overview
Description
1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a methoxyethyl group attached to the nitrogen atom at position 1 and an ethanone group at position 4 of the pyrazole ring
Scientific Research Applications
1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Material Science: It is investigated for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyethylamine and 4-chloroacetylpyrazole.
Reaction Conditions: The reaction between 2-methoxyethylamine and 4-chloroacetylpyrazole is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and safety.
Chemical Reactions Analysis
1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the pyrazole ring, leading to the formation of new derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds in the pyrazole family:
1-(1-(2-Hydroxyethyl)-1H-pyrazol-4-yl)ethan-1-one: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
1-(1-(2-Methylthioethyl)-1H-pyrazol-4-yl)ethan-1-one: The presence of a methylthioethyl group can influence the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)pyrazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7(11)8-5-9-10(6-8)3-4-12-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIRBBRTLDATBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234762 | |
Record name | Ethanone, 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341830-27-0 | |
Record name | Ethanone, 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1341830-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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